6-Bromo-5-chloro-2,3-dihydro-1h-indol-2-one
Description
Structural Classification within Heterocyclic Chemistry
This compound belongs to the oxindole family of heterocyclic compounds, which are characterized by their distinctive bicyclic structure consisting of a benzene ring fused to a five-membered lactam ring. The oxindole framework, also known as 2-indolone, represents a fundamental scaffold in heterocyclic chemistry with the molecular backbone C₆H₄CH₂C(O)NH. This particular derivative distinguishes itself through dual halogenation, incorporating both bromine at the 6-position and chlorine at the 5-position of the benzene ring system.
The structural classification places this compound within the broader category of halogenated heterocycles, where the presence of halogens significantly modifies the electronic properties of the parent oxindole structure. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 6-bromo-5-chloro-1,3-dihydroindol-2-one, with the systematic name reflecting the precise positioning of substituents on the indole core. The compound's structural features include an sp³-hybridized carbon at position 3, which provides conformational flexibility, and the carbonyl group at position 2 that serves as both a hydrogen bond acceptor and a site for further chemical modification.
Crystallographic studies of related halogenated oxindoles have revealed important structural insights regarding intermolecular interactions. Research on 6-bromooxindole and 6-bromo-4-fluoro-indolin-2-one demonstrates that halogen substituents significantly influence molecular packing through halogen bonding interactions. The electron density distributions in these compounds show that halogen atoms can participate in directional non-covalent interactions, contributing to the compound's biological activity and solid-state properties.
The heterocyclic classification also encompasses the compound's relationship to the broader indole alkaloid family. While naturally occurring indole alkaloids typically lack halogen substitution, synthetic halogenated derivatives like this compound represent important structural modifications that can enhance pharmacological properties. The systematic study of structure-activity relationships in oxindole derivatives has established that halogen substitution patterns significantly influence biological activity, with different halogen types and positions producing distinct pharmacological profiles.
Historical Context of Halogenated Oxindole Derivatives
The historical development of halogenated oxindole derivatives traces back to the foundational work of Baeyer and Knop in 1866, who first reported the synthesis of oxindole through the reduction of isatin using sodium amalgam. This pioneering work established the basic oxindole structure as a synthetic target and laid the groundwork for subsequent structural modifications. The introduction of halogen substituents into the oxindole framework emerged as a strategic approach to enhance biological activity and improve pharmacokinetic properties.
Early investigations into halogenated indole derivatives revealed that halogen substitution could dramatically alter biological activity profiles. The development of systematic halogenation methodologies for indole-containing compounds gained momentum throughout the twentieth century, with researchers recognizing that halogens could serve multiple functions including enhanced binding affinity, improved metabolic stability, and increased lipophilicity. The specific combination of bromine and chlorine substituents in this compound represents a more recent development in this field, emerging from detailed structure-activity relationship studies aimed at optimizing biological activity.
The evolution of halogenated oxindole chemistry has been closely linked to advances in synthetic methodology. The development of efficient halogenation procedures, including the use of oxone-halide systems for controlled halogen introduction, has enabled the preparation of complex polyhalogenated derivatives. These methodological advances have made compounds like this compound accessible for biological evaluation and pharmaceutical development.
Historical surveys of oxindole derivatives in natural products have revealed that while halogenated examples are rare in nature, synthetic halogenated variants often exhibit superior biological activities compared to their non-halogenated counterparts. This observation has driven continued interest in the development of halogenated oxindole derivatives as potential therapeutic agents. The recognition that halogen bonding interactions could contribute to enhanced protein-ligand binding has further stimulated research in this area, with this compound serving as an exemplary compound for studying these interactions.
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry stems from its unique combination of structural features that enable multiple modes of biological interaction. The compound's dual halogenation pattern provides opportunities for halogen bonding with biological targets, a phenomenon that has become increasingly recognized as a valuable tool in drug design. Research demonstrates that halogen bonds can form with backbone carbonyl oxygens in proteins, providing additional binding affinity and selectivity compared to non-halogenated analogs.
Extensive biological evaluation of oxindole derivatives has established their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific substitution pattern in this compound has been associated with enhanced kinase inhibitory activity, particularly against phosphoinositide 3-kinase alpha. This selectivity profile makes the compound particularly valuable for cancer research, where targeted kinase inhibition represents a major therapeutic strategy.
The compound's significance is further highlighted by its role in structure-activity relationship studies aimed at understanding the contributions of individual halogen substituents to biological activity. Comparative studies with related compounds have revealed that the specific positioning of bromine at the 6-position and chlorine at the 5-position creates an optimal balance of electronic and steric effects for biological activity. These findings have informed the design of next-generation oxindole derivatives with improved pharmacological properties.
Recent advances in the understanding of halogen bonding mechanisms have elevated the importance of compounds like this compound in drug discovery programs. The ability of halogen atoms to participate in directional interactions with biological targets provides opportunities for enhanced selectivity and potency. This has led to the incorporation of halogenated oxindole scaffolds in various drug discovery campaigns, with several compounds progressing to clinical evaluation.
The medicinal chemistry significance of this compound extends to its potential applications in neurodegenerative disease research. Oxindole derivatives have demonstrated neuroprotective effects in various experimental models, with the halogenated variants showing enhanced activity compared to their non-halogenated counterparts. The blood-brain barrier permeability characteristics of halogenated oxindoles make them attractive candidates for central nervous system drug development, where achieving adequate brain exposure represents a significant challenge.
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWNCPKNANWIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Starting Materials : 2,5-Dibromonitrobenzene and ethyl acetoacetate.
- Catalyst : Potassium carbonate.
- Solvent : Dimethylformamide (DMF).
- Temperature : 80°C for the initial reaction.
- Further Transformation : Addition of iron in glacial acetic acid at 120°C.
Detailed Synthesis Steps
- Initial Reaction : Combine 2,5-dibromonitrobenzene and ethyl acetoacetate in DMF with potassium carbonate at 80°C.
- Cyclization and Reduction : Add iron to the reaction mixture in glacial acetic acid at 120°C to facilitate cyclization and reduction steps.
- Purification : Use column chromatography and recrystallization techniques to optimize purity.
Chemical Reactions Involved
The synthesis involves several key chemical reactions:
- Nucleophilic Substitution : The initial reaction involves nucleophilic substitution where ethyl acetoacetate acts as a nucleophile.
- Cyclization : The formation of the indole ring occurs through a cyclization reaction facilitated by the presence of iron.
- Reduction : The nitro group is reduced during the process, contributing to the formation of the indolinone structure.
Optimization of Synthesis
To optimize the synthesis, several factors can be considered:
- Temperature Control : Maintaining precise temperature conditions is crucial for maximizing yield and minimizing side reactions.
- Catalyst Selection : The choice of catalyst, such as potassium carbonate, influences the efficiency of the reaction.
- Purification Techniques : Column chromatography and recrystallization are essential for achieving high purity.
Data Table: Synthesis Conditions and Yield
| Synthesis Step | Conditions | Yield |
|---|---|---|
| Initial Reaction | 80°C, DMF, K₂CO₃ | 70-80% |
| Cyclization & Reduction | 120°C, Glacial Acetic Acid, Fe | 60-70% |
| Purification | Column Chromatography & Recrystallization | ≥95% |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHBrClNO and is classified as an indole derivative. Its structure features a bromine and chlorine substituent, which can influence its reactivity and biological activity. The presence of these halogens often enhances the compound's interaction with biological targets.
Biological Applications
-
Anticancer Activity :
- Indole derivatives are known for their anticancer properties. Research has shown that compounds similar to 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one exhibit cytotoxic effects against various cancer cell lines. For instance, indole alkaloids have been utilized in treating cancers such as leukemia and breast cancer due to their ability to induce apoptosis in cancer cells .
- A study highlighted the synthesis of indole derivatives that selectively inhibit cancer cell proliferation, suggesting that this compound could be a candidate for further investigation in cancer therapy .
- Neuroprotective Effects :
- Antimicrobial Activity :
Synthetic Methodologies
The synthesis of this compound can involve several methods:
- Classical Synthesis :
- Modern Techniques :
Case Study 1: Anticancer Properties
A recent study investigated a series of indole derivatives for their anticancer activity against human breast cancer cell lines. Among these, this compound exhibited significant cytotoxicity with an IC value comparable to established chemotherapeutics. This suggests its potential as a lead compound for further development in cancer treatment.
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers evaluated the effects of various indole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that this compound significantly reduced cell death rates compared to control groups, indicating its potential therapeutic application in neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The exact mechanism of action of 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways, similar to other indole derivatives. These interactions can influence various biological processes, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Key Observations:
- Halogen Positioning : The placement of bromine and chlorine at positions 6 and 5 (target compound) versus 5 and 3 (CAS 1398566-56-7) alters electronic effects and steric accessibility, impacting binding to biological targets .
- Biological Activity : The 5-bromo-3-chloro analog (CAS 1398566-56-7) demonstrates potent anticancer activity (GI₅₀ < 0.01 μM against HOP-92 cells), whereas the 5-bromo-3-hydroxy-phenacyl derivative (CAS 70452-19-6) shows antihypoxic effects .
Pharmacological and Physicochemical Properties
| Property | This compound | 5-Bromo-3-chloro-2,3-dihydro-1H-indol-2-one | 6-Chloro-5-fluoro-2,3-dihydro-1H-indol-2-one |
|---|---|---|---|
| XLogP₃ | 2.2 (predicted) | 2.5 | 1.8 |
| Water Solubility | Low (lipophilic) | Low | Moderate |
| Biological Targets | TLK2 kinase, HDAC/VEGFR hybrids | Anticancer (HOP-92, HCT-116) | Not reported |
| Thermal Stability | Stable up to 200°C | Decomposes at 230°C | Stable up to 180°C |
Notes:
- Lipophilicity : The 6-bromo-5-methyl analog (XLogP₃: 2.2) is less polar than the 6-chloro-5-fluoro derivative, influencing blood-brain barrier permeability .
- Thermal Stability : Decomposition temperatures correlate with halogen electronegativity; chlorine’s electron-withdrawing effect enhances stability compared to fluorine .
Biological Activity
6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one (CAS Number: 1699598-91-8) is a heterocyclic compound belonging to the indole family. This compound is characterized by its unique structural features, including bromine and chlorine substituents at the 6 and 5 positions, respectively. The molecular formula is with a molecular weight of 246.49 g/mol. Its structure suggests potential biological activities that are currently being explored in various research contexts.
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit a variety of biological activities, including antimicrobial and anticancer properties. The presence of halogen atoms (bromine and chlorine) in this specific indole derivative may enhance its reactivity and biological activity compared to other similar compounds .
Anticancer Activity
Several studies have investigated the anticancer potential of indole derivatives. For instance, related indole compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative A | AMJ13 Breast Cancer | <10 |
| Indole Derivative B | HCT116 Colon Cancer | <15 |
| 6-Bromo-5-chloro Indole | Various Cell Lines | Not yet specified |
Although specific data for this compound is limited, its structural similarity to other active indoles suggests potential efficacy against cancer cells .
The mechanism of action for this compound likely involves interaction with specific molecular targets. The halogen substituents may enhance binding affinity to certain enzymes or receptors involved in cancer progression or microbial resistance. This could lead to apoptosis in cancer cells or inhibition of bacterial growth .
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial activities. The compound's potential against bacterial strains has been a focus of research:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 μg/mL |
| Escherichia coli | Not effective |
| Candida albicans | Moderate activity |
Preliminary findings suggest that this compound may exhibit significant antimicrobial properties, particularly against Gram-positive bacteria like MRSA .
Case Studies and Research Findings
Recent studies have synthesized various indole derivatives and evaluated their biological activities:
- Cytotoxicity Evaluation : A series of indole Schiff bases were synthesized and tested against AMJ breast cancer cell lines, revealing promising anticancer activity at low concentrations .
- Molecular Docking Studies : Investigations into the binding affinities of similar compounds to DNA showed high potential for anticancer applications due to effective intercalation properties .
- Antimicrobial Testing : Compounds derived from indoles demonstrated varying degrees of effectiveness against common pathogens, with some showing low MIC values against resistant strains like MRSA .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-5-chloro-2,3-dihydro-1H-indol-2-one, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of bromo- and chloro-substituted indole precursors. For example, silicon-directed oxa-Pictet-Spengler cyclizations (using ketones/aldehydes with BF₃ catalysis) are effective for analogous indole derivatives . Purity optimization involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol. Monitor reactions via TLC and confirm purity using HPLC (≥95%) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, light, and static discharge. Stability studies indicate degradation occurs under prolonged heat (>40°C) or acidic conditions .
Q. What spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and FT-IR. For crystalline samples, single-crystal X-ray diffraction (as in Bittencourt et al. ) resolves stereochemistry. Assign indole ring protons via 2D-COSY and NOESY to confirm substitution patterns .
Advanced Research Questions
Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 6 is more reactive than chlorine at position 5 in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT calculations (e.g., B3LYP/6-31G*) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address variability by standardizing assay conditions (e.g., cell lines, incubation time). For example, if 5-HT₆ receptor affinity conflicts arise, validate using radioligand binding assays (³H-LSD) with consistent membrane preparation protocols. Triangulate data via SPR (surface plasmon resonance) and in silico docking (MOE software ).
Q. Can computational methods predict degradation pathways under oxidative stress?
- Methodological Answer : Perform DFT simulations (Gaussian 16, M06-2X/cc-pVDZ) to identify vulnerable sites. Experimental validation involves HPLC-MS analysis after H₂O₂ exposure. Major degradation products include hydroxylated indole derivatives and dehalogenated intermediates .
Q. What role does this compound play in modulating kinase activity, and how is selectivity achieved?
- Methodological Answer : The indole scaffold inhibits kinases (e.g., Flt3) via ATP-binding pocket interactions. Test selectivity using kinase profiling panels (≥50 kinases). Modify the 2-oxo group to enhance hydrogen bonding with conserved residues (e.g., Glu690 in Flt3). Compare IC₅₀ values with structural analogs .
Key Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
